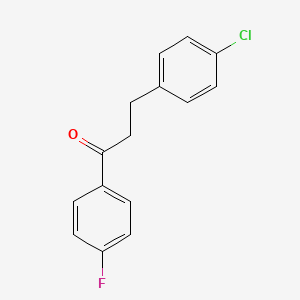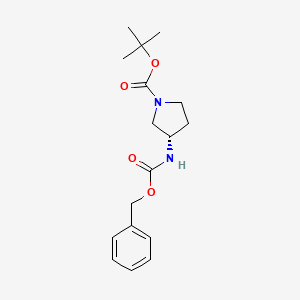
tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound is an ester derived from a pyrrolidine carboxylic acid. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The benzyloxycarbonyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl esters are often synthesized via reactions of the corresponding carboxylic acids with tert-butyl alcohol in the presence of a catalyst .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyl group is attached to the nitrogen atom, and the benzyloxycarbonyl group is attached to a carbon atom in the ring .Chemical Reactions Analysis
The compound, like other esters, could undergo reactions such as hydrolysis, transesterification, and reduction . The exact reactions would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research efforts have focused on synthesizing tert-butyl derivatives and analyzing their crystal structures to understand their conformation and molecular interactions. For example, a study detailed the synthesis and crystal structure of a closely related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, using iso-butoxycarbonyl chloride via a mixed anhydride method. The compound's structure was characterized spectroscopically and confirmed by X-ray diffraction studies, highlighting its potential as a building block in organic synthesis (Naveen et al., 2007).
Chemical Transformations and Reactions
Tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate serves as a versatile precursor in various chemical transformations. For instance, tert-butyl phenylazocarboxylates, which share a similar tert-butyloxycarbonyl protective group, have been employed as building blocks in synthetic organic chemistry for nucleophilic substitutions and radical reactions, facilitating the synthesis of azocarboxamides and modifications of the benzene ring through radical reactions (Jasch et al., 2012).
Application in Drug Development
The compound is instrumental in the synthesis of intermediates for small molecule anticancer drugs, demonstrating its significance in medicinal chemistry. A reported method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate, emphasizes its utility in the development of PI3K/AKT/mTOR pathway inhibitors, showcasing a rapid and high-yield synthetic approach (Zhang et al., 2018).
Supramolecular Chemistry and Material Science
Further investigations into the tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate derivatives reveal their role in forming supramolecular assemblies. Studies on substituted oxopyrrolidine analogues underscore the impact of weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) on the supramolecular arrangement of these molecules, highlighting their potential applications in material science (Samipillai et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947671 | |
| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate | |
CAS RN |
247569-07-9 | |
| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

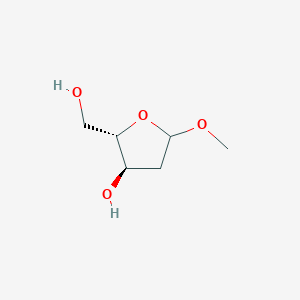
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)
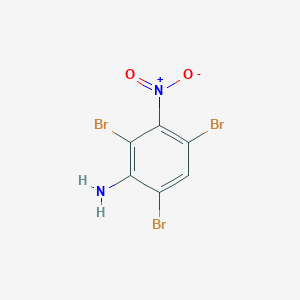

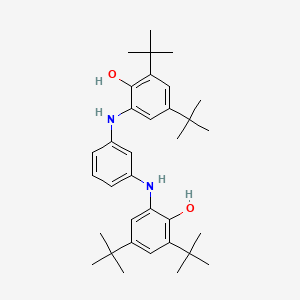
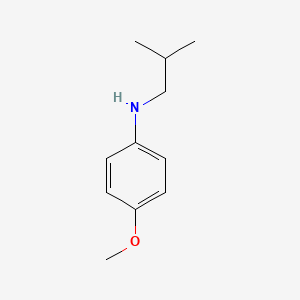
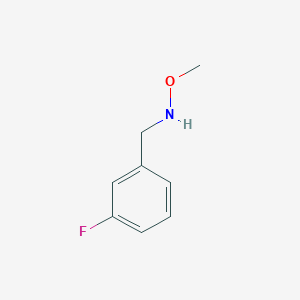
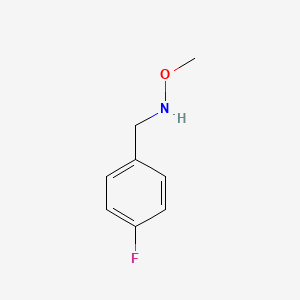
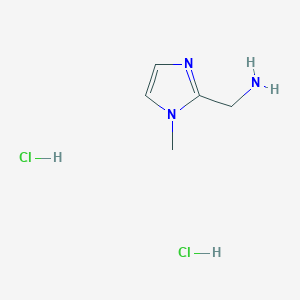
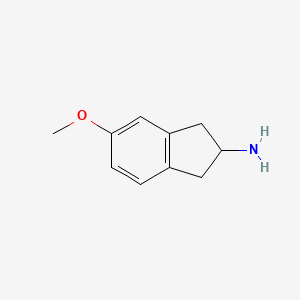

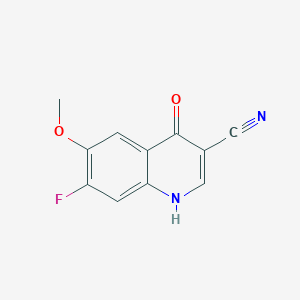
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)
